

Technical Guide: Fmoc-Cys(STmp)-OH for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Fmoc-Cys(STmp)-OH	
Cat. No.:	B1449467	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the properties, applications, and experimental protocols for **Fmoc-Cys(STmp)-OH**, a critical reagent for the regioselective formation of disulfide bonds in complex peptides.

Introduction

Fmoc-Cys(STmp)-OH (N-α-Fmoc-S-2,4,6-trimethoxyphenylthio-L-cysteine) is a specialized cysteine derivative designed for advanced Fmoc-based solid-phase peptide synthesis (SPPS). [1][2] Its principal advantage lies in the unique properties of the S-trimethoxyphenylthio (STmp) protecting group. This group is stable under the standard basic conditions used for Fmoc removal (e.g., piperidine) but can be selectively and rapidly cleaved under mild reducing conditions.[2][3] This orthogonality allows for the precise, stepwise formation of multiple disulfide bridges, a crucial requirement for the synthesis of many biologically active peptides and proteins, including insulin analogs and bicyclic peptides.[1][4]

Compound Data

The key quantitative and identifying data for Fmoc-Cys(STmp)-OH are summarized below.



Property	Value
CAS Number	1403834-74-1[1][2][5][6][7][8]
Molecular Weight	541.64 g/mol [1][2][5][6]
Molecular Formula	C27H27NO7S2[2][5][6][8]
IUPAC Name	(2R)-2-(9H-fluoren-9- ylmethoxycarbonylamino)-3-[(2,4,6- trimethoxyphenyl)disulfanyl]propanoic acid[2][5]
Synonyms	Fmoc-L-Cys(Stmp)-OH, N-α-Fmoc-S-2,4,6-trimethoxyphenylthio-L-cysteine[2][6]
Appearance	Powder[6]
Primary Application	Regioselective disulfide bond formation in Fmoc SPPS[2][6]

Experimental Protocols and Workflow

The strategic use of **Fmoc-Cys(STmp)-OH** enables the controlled and sequential formation of disulfide bonds. The STmp group is employed alongside other orthogonal cysteine protecting groups, such as Trityl (Trt) or Acetamidomethyl (Acm), to direct the formation of specific cystine bridges.

General Workflow for Regioselective Disulfide Bond Formation

The STmp protecting group is the most labile among the commonly used thiol protecting groups that are removed by reduction. Therefore, in a strategy involving multiple disulfide bonds, the Cys(STmp) residues are deprotected first to form the initial disulfide bridge.[3] The general process is visualized in the workflow diagram below.





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Caption: Workflow for regioselective disulfide bond formation using Fmoc-Cys(STmp)-OH.

Detailed Experimental Protocol: On-Resin STmp Removal and Oxidation

This protocol outlines the steps for the selective deprotection of Cys(STmp) residues on a resin-bound peptide and the subsequent formation of the first disulfide bridge.

Materials:

- Peptidyl-resin containing Cys(STmp) and other orthogonally protected Cys residues.
- N,N-Dimethylformamide (DMF).
- Dithiothreitol (DTT).
- N-methylmorpholine (NMM).
- N-chlorosuccinimide (NCS) (for chemical oxidation).
- · Dichloromethane (DCM).

Procedure:

- Preparation of Deprotection Solution:
 - Prepare a solution of 5% (w/v) DTT and 0.1 M NMM in DMF. For example, dissolve 500 mg of DTT in 10 mL of DMF and add the appropriate volume of NMM.



- Selective STmp Group Removal:
 - Swell the peptidyl-resin in DMF.
 - Drain the DMF and add the freshly prepared DTT/NMM deprotection solution to the resin.
 - Allow the reaction to proceed for 5-10 minutes at room temperature with gentle agitation.
 [3]
 - Drain the solution and repeat the treatment two more times (for a total of three treatments)
 to ensure complete removal of the STmp groups.[3]
- Resin Washing:
 - After the final deprotection treatment, thoroughly wash the resin with DMF (5-7 times) to remove all traces of the reducing agent (DTT) and other reagents.
- First Disulfide Bond Formation (On-Resin):
 - This can be achieved through several methods. One common method is chemical oxidation:
 - Treat the peptidyl-resin with a solution of N-chlorosuccinimide (NCS) (2 equivalents per thiol) in DMF.[2]
 - Allow the reaction to proceed for 15-30 minutes at room temperature.
 - Alternatively, air oxidation can be performed in a suitable buffer, though this is more commonly done after cleavage from the resin.
- Final Washing:
 - Wash the resin thoroughly with DMF, followed by DCM, to remove any residual oxidation reagents and byproducts.

The resulting peptidyl-resin now contains the first selectively formed disulfide bridge. The synthesis can proceed with the cleavage of a second orthogonal protecting group (e.g., Mmt or Trt) to form subsequent disulfide bonds, or the peptide can be cleaved from the resin.[2]



Conclusion

Fmoc-Cys(STmp)-OH is an invaluable tool for the chemical synthesis of structurally complex peptides. Its key feature, the selective and mild removal of the STmp group, provides researchers with precise control over disulfide bond connectivity. This enables the reliable synthesis of bicyclic peptides and other multi-cystine molecules that are of significant interest in drug discovery and biomedical research, facilitating the development of more stable and potent therapeutic agents.

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- To cite this document: BenchChem. [Technical Guide: Fmoc-Cys(STmp)-OH for Advanced Peptide Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1449467#fmoc-cys-stmp-oh-cas-number-and-molecular-weight]

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